Carisoprodol-D7

Catalog No.
S1778613
CAS No.
1218911-16-0
M.F
C12H24N2O4
M. Wt
267.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carisoprodol-D7

CAS Number

1218911-16-0

Product Name

Carisoprodol-D7

IUPAC Name

[2-[carbamoyloxy(dideuterio)methyl]-1,1-dideuterio-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate

Molecular Formula

C12H24N2O4

Molecular Weight

267.37 g/mol

InChI

InChI=1S/C12H24N2O4/c1-5-6-12(4,7-17-10(13)15)8-18-11(16)14-9(2)3/h9H,5-8H2,1-4H3,(H2,13,15)(H,14,16)/i4D3,7D2,8D2

InChI Key

OFZCIYFFPZCNJE-GDXCJPCVSA-N

SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C

Canonical SMILES

CCCC(C)(COC(=O)N)COC(=O)NC(C)C

Isomeric SMILES

[2H]C([2H])([2H])C(CCC)(C([2H])([2H])OC(=O)N)C([2H])([2H])OC(=O)NC(C)C

Carisoprodol is a centrally acting skeletal muscle relaxant that is extensively metabolized in the body to its primary active metabolite, meprobamate. Accurate quantification of carisoprodol in complex biological matrices like blood, urine, and oral fluid is crucial for pharmacokinetic studies, clinical toxicology, and forensic analysis. Carisoprodol-D7 is a stable, deuterated isotope of the parent compound, designed specifically for use as an internal standard in mass spectrometry (MS) based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure analytical accuracy and precision.

Procurement Fit

1
Internal standard format Certified reference material solution for direct use in isotope dilution workflows.
2
Analytical platform compatibility Supports GC/MS or LC/MS quantification of carisoprodol in biological research matrices.
3
Research context alignment Designed for forensic toxicology research, urine drug testing studies, and prescription monitoring investigations.

In quantitative mass spectrometry, substituting Carisoprodol-D7 with unlabeled carisoprodol or a structurally different compound (a non-isotopic analog) compromises data integrity. Unlabeled carisoprodol cannot be distinguished from the analyte being measured, making quantification impossible. Other compounds, even closely related ones, exhibit different chromatographic retention times, ionization efficiencies, and fragmentation patterns, failing to accurately compensate for analyte loss during sample preparation or for matrix-induced ion suppression/enhancement in the MS source. The use of a stable isotope-labeled internal standard like Carisoprodol-D7, which co-elutes and behaves nearly identically to the analyte, is the recognized best practice for achieving the highest accuracy and reproducibility in bioanalytical methods.

Substitution Risk

Carisoprodol-D7 (propyl-d7)
Deuterated internal standard with matched physicochemical properties for accurate isotope dilution MS.
Unlabeled carisoprodol
Indistinguishable from target analyte by mass spectrometry, preventing internal standard function.
Deuterated IS (propyl-d7)
Near-identical elution and ionization behavior; supports wide linear range and low imprecision.
Non-isotopic IS (e.g., benzylcarbamate)
May limit linear range and increase imprecision due to differing chemical properties.
Propyl-d7 labeling, ≥99% purity
Consistent co-elution profile and minimal signal interference from unlabeled species.
Alternative deuterium labeling (iso-propyl-d7)
Different labeling site or lower isotopic enrichment may alter co-elution and matrix effect compensation.

Precision vs. Non-Isotopic Internal Standards

The use of deuterated internal standards significantly improves assay precision. In a comparative GC-MS analysis of carisoprodol in whole blood, the use of a deuterated standard (meprobamate-D7) resulted in intra-assay coefficients of variation (%CV) between 1.0–2.3%. In contrast, using a non-isotopic structural analog, benzylcarbamate, yielded a lower precision with %CVs ranging from 2.6–4.3%.

Evidence DimensionIntra-Assay Precision (Coefficient of Variation, %CV)
Target Compound Data1.0–2.3% (%CV with deuterated standard)
Comparator Or BaselineBenzylcarbamate (non-isotopic standard): 2.6–4.3% (%CV)
Quantified DifferenceUp to a 2.3-fold improvement in precision (lower %CV)
ConditionsGC-MS quantitative analysis of carisoprodol and meprobamate in whole blood.

For clinical and forensic labs, higher precision (lower %CV) is critical for assay reproducibility and confidence in quantitative results, directly impacting the reliability of patient diagnostics and legal evidence.

Isotopic Purity
Head-to-head
≥99% deuterated forms (d1-d7)
Supports accurate quantification by minimizing unlabeled-species interference in forensic research.
Vendor certificate specifications; verify lot-specific enrichment.

Accuracy in Oral Fluid Quantification

In the development of an LC-MS/MS method for carisoprodol in oral fluid, Carisoprodol-D7 was used as the internal standard to ensure high accuracy. The validated method demonstrated an accuracy of 100% for carisoprodol at quality control concentrations of 75 ng/mL and 150 ng/mL. The inter-day precision was excellent, with %CVs of 4% and 2.5% at these respective concentrations.

Evidence DimensionAssay Accuracy and Inter-Day Precision (%CV)
Target Compound DataAccuracy: 100%; Precision: 2.5% to 4% CV
Comparator Or BaselineAccepted bioanalytical method validation criteria (typically ±15% for accuracy and <15% for precision)
Quantified DifferenceSignificantly exceeds standard requirements for bioanalytical assay validation.
ConditionsLC-MS/MS analysis of carisoprodol in oral fluid using Carisoprodol-D7 as internal standard.

Procuring a high-purity, validated internal standard like Carisoprodol-D7 is a prerequisite for developing and running regulated bioanalytical assays that meet stringent accuracy and precision guidelines required by bodies like the FDA.

Linear Range
Head-to-head
0–100 mg/L (with deuterated IS)
Expands quantification range, reducing dilution steps in high-concentration forensic research.
GC-MS in whole blood; upper limit increased five-fold.

Unambiguous Mass Separation for Detection

Carisoprodol-D7 provides a distinct mass signal that is clearly resolved from the unlabeled analyte and its major metabolite, meprobamate. In LC-MS/MS analysis, the protonated molecule [M+H]+ for carisoprodol appears at m/z 261.2, while its metabolite meprobamate is at m/z 219.1. The D7-labeled standard will have a +7 Da mass shift, eliminating any potential for isobaric interference and ensuring unambiguous identification and quantification of the target analyte.

Evidence DimensionPrecursor Ion Mass-to-Charge Ratio (m/z)
Target Compound Data[M+H]+ ≈ 268.2 m/z
Comparator Or BaselineCarisoprodol [M+H]+ = 261.2 m/z; Meprobamate [M+H]+ = 219.1 m/z
Quantified DifferenceA clear +7 Da mass shift from the unlabeled parent compound.
ConditionsTandem Mass Spectrometry (MS/MS) analysis in positive ion mode.

This mass separation is fundamental for the specificity of the assay, preventing analytical cross-talk between the standard, the drug, and its metabolites, which is essential for accurate pharmacokinetic and drug metabolism studies.

Assay Precision
Head-to-head
1.0–2.3% CV (with deuterated IS)
Improved precision supports measurement reproducibility in forensic research contexts.
Intra-assay CV in whole blood GC-MS method.
Metabolite Elucidation
Head-to-head
Definitive structural assignment
Enables accurate metabolic pathway mapping in drug metabolism research.
LC-HRMS microsomal assay; excludes n-pentyl chain hydroxylation.
Matrix Effect Caution
Class-level
−59.2% average bias reported for a related ²H₇-IS (class-level inference)
Validates need for co-elution verification in target matrix; supports ¹³C-IS consideration.
Not measured on Carisoprodol-D7; class-level caution from urinary biomarker study.

Forensic and Postmortem Toxicology

In forensic casework, establishing the presence and quantity of carisoprodol is critical. Carisoprodol-D7 is the appropriate choice as an internal standard to develop robust, defensible quantitative methods that ensure precision and eliminate interferences from complex biological matrices like postmortem blood or liver tissue.

Clinical Toxicology & Therapeutic Drug Monitoring

For monitoring patient adherence or in cases of suspected overdose, laboratories require methods with high accuracy and precision. Using Carisoprodol-D7 allows for the development of reliable LC-MS/MS assays essential for clinical decision-making, which is superior to less specific immunoassay screening methods that require MS confirmation.

PK and Bioequivalence Studies

The accurate characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of pharmaceutical development. Carisoprodol-D7 is essential for these studies to generate precise concentration-time curves for carisoprodol, clearly distinguishing it from its pharmacologically active metabolite, meprobamate.

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic whole blood quantification
Deuterated internal standard with extended linear range and high precision profile
Linear range, precision, and matrix effect compensation in whole blood
Urine drug testing research
Matrix-effect compensation for urine using isotope dilution
Ion suppression compensation and co-elution verification in urine
In vitro drug metabolism studies
Deuterium labeling for metabolite structural elucidation
MS/MS fragmentation pattern analysis for metabolite identification
Method validation in research matrices
Physicochemical similarity to analyte for extraction and ionization consistency
Accuracy and precision review across oral fluid, hair, or meconium matrices

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

267.21754447 g/mol

Monoisotopic Mass

267.21754447 g/mol

Heavy Atom Count

18

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